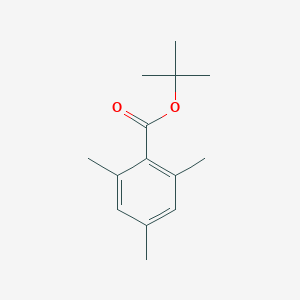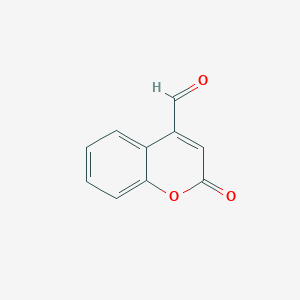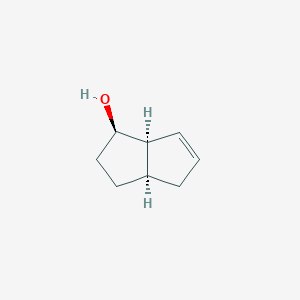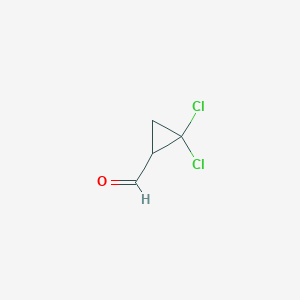![molecular formula C10H11NO2 B6599408 N-[2-(hydroxymethyl)phenyl]prop-2-enamide CAS No. 177837-82-0](/img/structure/B6599408.png)
N-[2-(hydroxymethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(hydroxymethyl)phenyl]prop-2-enamide, also known as N-HMPPE, is a compound of interest in the field of organic chemistry and biochemistry. It is a derivative of propionic acid that can be synthesized from a variety of starting materials, including acrylonitrile and ethyl phenylacetate. Its structure and reactivity make it a versatile compound that can be used in a variety of applications.
Applications De Recherche Scientifique
N-[2-(hydroxymethyl)phenyl]prop-2-enamide has a wide range of scientific research applications. It has been used as a model compound for studying the reactivity of carboxylic acids and their derivatives. It has also been used to study the reactivity of amides and their derivatives. In addition, it has been used to study the reactivity of enamines and their derivatives. Finally, it has been used to study the reactivity of propionic acid derivatives and their derivatives.
Mécanisme D'action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]prop-2-enamide is not yet fully understood. However, it is believed that the compound acts as a proton donor, allowing it to react with various compounds and form various products. Additionally, this compound can be used as a catalyst in certain reactions, allowing it to accelerate the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have some antioxidant activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(hydroxymethyl)phenyl]prop-2-enamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable and can be stored for long periods of time without degradation. However, it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
N-[2-(hydroxymethyl)phenyl]prop-2-enamide has a wide range of potential future applications. It could be used to study the reactivity of carboxylic acids and their derivatives, as well as amides, enamines, and propionic acid derivatives. Additionally, it could be used to study the mechanisms of action of various compounds and to develop new drugs and therapies. Finally, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new antioxidants and anti-inflammatory agents.
Méthodes De Synthèse
N-[2-(hydroxymethyl)phenyl]prop-2-enamide can be synthesized from a variety of starting materials, including acrylonitrile, ethyl phenylacetate, and other propionic acid derivatives. The most commonly used method is the reaction of acrylonitrile with ethyl phenylacetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in high yields. Other methods, such as the reaction of ethyl propionate with ethyl phenylacetate, can also be used to synthesize this compound.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-10(13)11-9-6-4-3-5-8(9)7-12/h2-6,12H,1,7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSBJVXETKOWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)




![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)



![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)

![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)